molecular formula C20H23N3O4 B2640922 Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate CAS No. 1903633-05-5

Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2640922
CAS No.: 1903633-05-5
M. Wt: 369.421
InChI Key: VUBUNIZRQATLDA-UHFFFAOYSA-N
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Description

Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a carbamate group

Mechanism of Action

    Target of action

    Compounds with similar structures have been used in the synthesis of antidepressant molecules . They might interact with neurotransmitter systems in the brain, such as the serotonergic, noradrenergic, and dopaminergic systems .

    Mode of action

    These compounds might work by modulating the activity of these neurotransmitter systems, potentially by inhibiting the reuptake of certain neurotransmitters or by binding to specific receptors .

    Biochemical pathways

    The affected pathways would likely involve the synthesis, release, reuptake, and degradation of neurotransmitters .

    Result of action

    The result of the compound’s action might be a change in mood and behavior, potentially alleviating symptoms of depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The key steps include:

    Formation of the Pyrrolidine Intermediate: This can be achieved through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.

    Synthesis of the Pyridine Intermediate: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Intermediates: The pyrrolidine and pyridine intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid share structural similarities.

    Pyridine Derivatives: Compounds such as 2-methylpyridine are structurally related.

Uniqueness

Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

benzyl N-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-15-6-5-9-18(22-15)27-17-10-11-23(13-17)19(24)12-21-20(25)26-14-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBUNIZRQATLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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